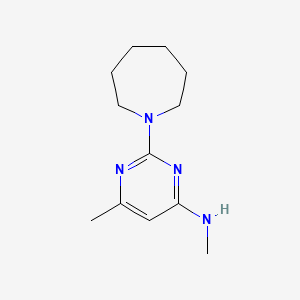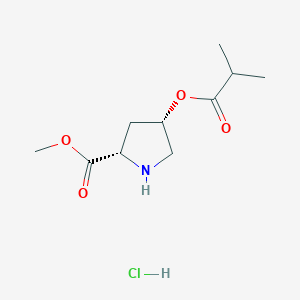
4-Amino-3-metil-1-((tetrahidrofurano-2-il)metil)piperidina
Descripción general
Descripción
“3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-amine” is a chemical compound . It is also known as “N-methyl-1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride” with a CAS Number of 1315366-62-1 . It has a molecular weight of 271.23 .
Molecular Structure Analysis
The InChI code for “3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-amine” is 1S/C11H22N2O.2ClH/c1-12-11-2-5-13(6-3-11)8-10-4-7-14-9-10;;/h10-12H,2-9H2,1H3;2*1H . This indicates that the molecule contains a piperidine ring with a methyl group at the 3-position and an oxolane ring attached to the nitrogen atom.
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is normal .
Aplicaciones Científicas De Investigación
Diseño y Síntesis de Fármacos
Los compuestos que contienen piperidina representan uno de los bloques medicinales sintéticos más importantes para la construcción de fármacos . Sus derivados están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides . Por lo tanto, “4-Amino-3-metil-1-((tetrahidrofurano-2-il)metil)piperidina” podría utilizarse potencialmente en el diseño y síntesis de nuevos fármacos.
2. Inhibición de la Quinasa de Proteína B (PKB) La optimización de la sustitución lipofílica dentro de una serie de 4-bencil-1-(7H-pirrolo[2,3-d]pirimidin-4-il)piperidin-4-aminas proporcionó inhibidores ATP-competitivos, nano-molares con hasta 150 veces más selectividad para la inhibición de PKB sobre la quinasa estrechamente relacionada PKA . Esto sugiere que “this compound” podría utilizarse potencialmente en el desarrollo de inhibidores selectivos de PKB, que es un componente importante de las vías de señalización intracelular que regulan el crecimiento y la supervivencia .
Aplicaciones Farmacológicas
Se ha encontrado que las piperidinas tienen diversas aplicaciones farmacológicas . Dado que “this compound” es un derivado de piperidina, podría utilizarse potencialmente en una variedad de aplicaciones farmacológicas.
Actividad Biológica
Se ha encontrado que las piperidinas tienen diversas actividades biológicas . Por lo tanto, “this compound” podría utilizarse potencialmente en la investigación biológica para estudiar estas actividades.
Reacciones Multicomponentes
Las piperidinas se han utilizado en reacciones multicomponentes . “this compound” podría utilizarse potencialmente en tales reacciones para sintetizar compuestos orgánicos complejos.
Síntesis de Piperidinas Biológicamente Activas
Las piperidinas se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos y desempeñan un papel importante en la industria farmacéutica . “this compound” podría utilizarse potencialmente en la síntesis de piperidinas biológicamente activas.
Mecanismo De Acción
The mechanism of action of 3MOP is not well understood. However, it is believed that it acts as a proton donor, which can facilitate the formation of hydrogen bonds between molecules. Additionally, 3MOP can act as a Lewis acid, which can promote the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3MOP are not well understood. However, it has been shown to have some effect on the activity of certain enzymes, as well as on the expression of certain genes. Additionally, 3MOP has been shown to have some effect on the metabolism of certain compounds, as well as on the transport of certain molecules across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3MOP in lab experiments is its versatility. It can be used in the synthesis of a variety of compounds, as well as in the study of protein-protein interactions and the metabolism of certain compounds. Additionally, 3MOP can be used as a tool for drug discovery and development.
The main limitation of using 3MOP in lab experiments is its potential toxicity. It is important to use caution when handling 3MOP, as it can be toxic if inhaled or ingested. Additionally, 3MOP should not be used in experiments involving human subjects, as it has not been tested for safety in humans.
Direcciones Futuras
There are a variety of potential future directions for 3MOP. One potential direction is to explore its potential as a therapeutic agent. 3MOP could be used to develop new drugs or to improve existing drugs. Additionally, 3MOP could be used to study the structure and function of proteins, as well as to develop new compounds with antibacterial or antifungal activity. Finally, 3MOP could be used to study the metabolism of certain compounds, as well as to develop new compounds with potential anti-cancer activity.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
3-methyl-1-(oxolan-2-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9-7-13(5-4-11(9)12)8-10-3-2-6-14-10/h9-11H,2-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBOFUPYTPWEQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)CC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1442837.png)

![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442839.png)
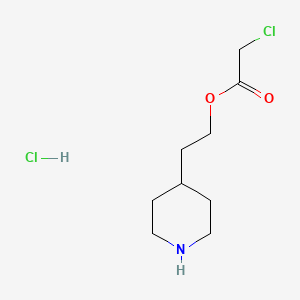
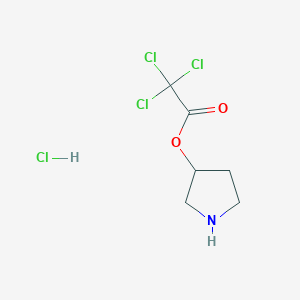


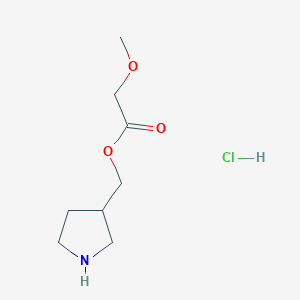


![[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442857.png)

